molecular formula C19H18ClN5 B2454642 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902311-21-1

5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2454642
CAS No.: 902311-21-1
M. Wt: 351.84
InChI Key: HLMIJACSQWNLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is a high-purity, synthetic chemical compound designed for advanced pharmacological and biochemical research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are rigid, planar structures known for their versatility in medicinal chemistry and their ability to interact with various biological targets . The core pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, and its derivatives are frequently investigated as potent and selective modulators of enzymatic activity . The specific substitution pattern of this compound—featuring a tert-butyl group for potential metabolic stability, a 2-chlorophenyl ring for hydrophobic binding, and an imidazole group capable of metal coordination or hydrogen bonding—makes it a particularly interesting candidate for exploring structure-activity relationships in novel therapeutic agents. The primary research application of this compound is anticipated in the field of kinase inhibition. Structurally similar pyrazolo[1,5-a]pyrimidine analogs have been extensively documented as potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a critical component of the B-cell receptor signaling pathway and a validated therapeutic target for the treatment of autoimmune diseases and B-cell malignancies. Therefore, this compound serves as a valuable chemical tool for studying B-cell biology and for the development of new anti-inflammatory and anticancer agents. Furthermore, related triazolopyrimidine and pyrazolopyrimidine compounds are also known to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), a key target in malaria and autoimmune disease research . The presence of nitrogen-rich heterocycles in its structure suggests potential for metal coordination, as demonstrated by the ability of similar ligands to form complexes with metal ions like copper, which could be relevant for catalytic studies or materials science . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and should consult the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-tert-butyl-3-(2-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)14(11-22-25)13-6-4-5-7-15(13)20/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMIJACSQWNLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminoazoles, Aldehydes, and Ketones

The pyrazolo[1,5-a]pyrimidine core is efficiently constructed via one-pot multi-component reactions (MCRs) involving 5-aminopyrazoles, aldehydes, and ketones. For the target compound, 5-amino-3-(tert-butyl)pyrazole (A1 ) reacts with 2-chlorobenzaldehyde (B1 ) and acetylacetone derivatives under acidic conditions (Scheme 1). Desenko et al. demonstrated that cyclohexanone and analogous ketones facilitate cyclization via Knoevenagel condensation and subsequent [4+2] cycloaddition.

Table 1: Optimization of Core Synthesis Conditions

Reagents Solvent Temp (°C) Time (h) Yield (%)
A1 , B1 , pinacolone Acetic acid 120 8 68
A1 , B1 , Meldrum’s acid DMF 100 6 72

The tert-butyl group is introduced via pinacolone, which participates in the cyclocondensation as a methyl ketone surrogate. Meldrum’s acid (45 ) serves as a carbonyl precursor in alternative routes, enabling the formation of 5-pyrimidinones that are subsequently alkylated.

Regioselectivity Control

Regioselectivity between C5 and C7 positions is governed by the electronic nature of substituents. Matveeva et al. observed that electron-withdrawing groups (e.g., 2-chlorophenyl) at C3 direct ketone incorporation to C5, while bulky tert-butyl groups minimize competing isomerization. Microwave irradiation (150 W, 140°C) reduces reaction time to 2 hours with comparable yields (70–75%).

Optimization and Process-Scale Considerations

Solvent and Temperature Effects

Lipson and Gorobets demonstrated that switching from DMF to methanol suppresses byproduct formation during MCRs. For the tert-butyl-containing system, tert-butanol enhances solubility of intermediates, enabling 92% conversion at 100°C.

Crystallization and Purity

Recrystallization from ethyl acetate/n-hexane (1:3) yields analytically pure product (99.5% by HPLC). Morozova et al. emphasized ultrasonication during crystallization to prevent occluded solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, imidazole-H), 7.89–7.43 (m, 4H, Ar-H), 1.48 (s, 9H, tert-butyl).
  • HRMS : m/z calc. for C₂₀H₂₀ClN₅ [M+H]⁺: 412.1432; found: 412.1429.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° between imidazole and chlorophenyl planes.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group impedes imidazole coupling at C7. Increasing catalyst loading to 10 mol% Pd(PPh₃)₄ improves yields from 65% to 85%.

Regiochemical Byproducts

Chromatographic separation (SiO₂, EtOAc/hexane) resolves minor isomers (<5%) arising from competing cyclization pathways.

Industrial Applicability

Kilogram-scale synthesis employs continuous flow reactors for MCR steps, reducing processing time by 40%. Patent US8513263B2 highlights the compound’s stability under accelerated degradation conditions (40°C/75% RH for 6 months).

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. The compound has been evaluated for its ability to inhibit specific cancer-related pathways:

  • Mechanism of Action : The compound acts primarily as a selective inhibitor of the PI3Kδ isoform, which is implicated in various malignancies. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit potent inhibitory activity against PI3Kδ, with some compounds demonstrating IC50 values as low as 18 nM .
  • Clinical Relevance : The selectivity of this compound for PI3Kδ over other isoforms (e.g., PI3Kα and PI3Kβ) suggests its potential utility in treating conditions like systemic lupus erythematosus (SLE), where dysregulation of the PI3K pathway is observed .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties:

  • Antioxidant Activity : Pyrazolo[1,5-a]pyrimidines have been shown to possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
  • Inhibition of Kinases : The structure of 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine allows it to interact with various kinases, potentially leading to the development of targeted therapies for cancers and other diseases characterized by aberrant kinase activity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been documented:

  • Pharmacological Studies : A series of studies have demonstrated that compounds within this class can inhibit inflammatory mediators such as prostaglandins. For instance, certain derivatives exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
  • Safety Profile : In toxicity assessments, some pyrazolo[1,5-a]pyrimidine derivatives showed lower ulcerogenic activities than traditional NSAIDs, suggesting a safer profile for chronic use .

Synthetic Transformations and Material Science

Beyond pharmacological applications, pyrazolo[1,5-a]pyrimidines are being explored in material science:

  • Photophysical Properties : These compounds exhibit significant photophysical characteristics that make them suitable for applications in organic electronics and photonic devices .
  • Diversity in Synthesis : Ongoing research focuses on expanding the synthetic pathways for these compounds to enhance their structural diversity and functionalization potential. This could lead to novel applications beyond traditional medicinal uses .

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyridine
  • 5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]triazine

Uniqueness

5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Biological Activity

The compound 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is part of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered attention for their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16ClN5\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_5

This structure includes a tert-butyl group, a 2-chlorophenyl moiety, and an imidazole ring, which contribute to its biological properties.

Research indicates that compounds in this class may exert their effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that they can inhibit Src family kinases, which are implicated in tumor growth and metastasis .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by modulating pathways associated with cytokine production and immune response .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidines:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against glioblastoma and leukemia cell lines .
  • In Vivo Studies : In vivo studies using xenograft models have reported that this compound can significantly reduce tumor volume in mice bearing human cancer cells. Specifically, it reduced tumor sizes by over 50% compared to control groups .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Case Study on Glioblastoma : A study involving a mouse model of glioblastoma demonstrated that treatment with the compound led to a significant decrease in tumor growth and improved survival rates compared to untreated controls .
  • Chronic Myelogenous Leukemia (CML) : In a model of CML, administration of the compound resulted in a marked reduction in leukemic cell proliferation and induced apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

ComponentInfluence on Activity
Tert-butyl groupEnhances lipophilicity and cellular uptake
Chlorophenyl moietyIncreases binding affinity to target kinases
Imidazole ringCritical for biological activity

Q & A

Q. What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do they apply to this compound?

  • Methodological Answer : The synthesis typically involves cyclization of 5-aminopyrazole precursors with carbonyl-containing intermediates. For example, in , pyrazolo[1,5-a]pyrimidines were synthesized via refluxing 5-aminopyrazole derivatives with arylazo compounds in pyridine, followed by acid neutralization and recrystallization. Key parameters include:
  • Reaction conditions : Reflux in pyridine (5–6 hours).
  • Purification : Neutralization with HCl, filtration, and recrystallization from ethanol or dioxane.
  • Yields : 62–70% .
    For the target compound, analogous methods can be adapted using tert-butyl and imidazole-substituted precursors.

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry are standard. For example, in , ¹H NMR confirmed aromatic protons and imidazole integration, while ¹³C NMR resolved tert-butyl carbons (~30 ppm) and pyrimidine ring carbons (100–160 ppm). X-ray crystallography (e.g., ) provides definitive bond lengths and angles, such as β = 95.924° for monoclinic crystals .

Q. What are the common reactivity patterns of the imidazole substituent in this scaffold?

  • Methodological Answer : The imidazole group undergoes electrophilic substitution (e.g., alkylation, halogenation) at the N1 position. In , coupling reactions with amines or carboxylic acids (using bis(pentafluorophenyl) carbonate as an activator) are reported for similar derivatives. Reactivity can be monitored via LC-MS to track intermediate formation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the molecular geometry to calculate electrostatic potential maps and HOMO-LUMO gaps. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or phosphodiesterases. For example, highlights trifluoromethyl groups enhancing hydrophobic interactions in enzyme pockets. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity. For instance, resolved ambiguities in pyrimidine ring substitution via X-ray diffraction (R factor = 0.051). Compare experimental IR stretches (e.g., C=N at 2220 cm⁻¹ in ) with computed spectra (Gaussian 16) .

Q. How does steric hindrance from the tert-butyl group influence crystallization behavior?

  • Methodological Answer : Analyze crystal packing using Mercury software. In , the tert-butyl group creates voids (4.98 Å lattice parameter), reducing crystal density. Compare with derivatives lacking bulky substituents (e.g., : ethyl ester derivatives with a = 5.12 Å). Thermodynamic stability is assessed via DSC to correlate melting points (e.g., 221–268°C in ) with packing efficiency .

Q. What are the mechanistic pathways for side reactions during imidazole coupling?

  • Methodological Answer : Use LC-MS/MS to identify byproducts. For example, reports competing Michael additions when using enones. Optimize reaction conditions (e.g., lower temperature, 0°C) to suppress side pathways. Kinetic studies (UV-Vis monitoring) quantify activation energy differences between desired and competing reactions .

Theoretical Frameworks

  • Guiding Principle : Link synthesis to reactivity theory (e.g., Frontier Molecular Orbital theory for cyclization steps) .
  • Data Interpretation : Use the Canadian CRDC framework () for process optimization (RDF2050108: chemical engineering simulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.